molecular formula C8H17O5P B1275074 tert-Butyl 2-(dimethoxyphosphoryl)acetate CAS No. 62327-21-3

tert-Butyl 2-(dimethoxyphosphoryl)acetate

Cat. No.: B1275074
CAS No.: 62327-21-3
M. Wt: 224.19 g/mol
InChI Key: SAZYDWOWLRDDRQ-UHFFFAOYSA-N
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Mechanism of Action

Tert-Butyl 2-(dimethoxyphosphoryl)acetate, also known as tert-Butyl P,P-dimethylphosphonoacetate, is a chemical compound with the molecular formula C8H17O5P . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It’s used as a reactant in the preparation of various compounds, indicating its potential role in interacting with different molecular targets .

Mode of Action

It’s known to be used in the preparation of phosphonate terminated pph dendrimers as anti-hiv-1 agents, monodehydro diketopiperazines from ketoacyl amino acid amides via acid-catalyzed cyclization, and α,β-unsaturated esters for use in the guanidine-catalyzed oxa-michael addition . These applications suggest that it may interact with its targets through various mechanisms, potentially involving phosphonate group transfer or participation in complex organic reactions.

Biochemical Pathways

Given its use in the synthesis of various bioactive compounds, it’s likely that it may indirectly influence multiple biochemical pathways through its products .

Pharmacokinetics

Its physical properties such as boiling point (86-87 °c at 002 mm Hg), density (1131 g/mL at 20 °C), and its clear liquid form may influence its absorption and distribution in the body.

Result of Action

Its use in the synthesis of various bioactive compounds suggests that it may have indirect effects at the molecular and cellular level through its products .

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-(dimethoxyphosphoryl)acetate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of phosphonate-terminated PPH dendrimers, which have anti-HIV-1 activity . Additionally, it is involved in the synthesis of myxopyronin B and desmethyl myxopyronin B analogs, which exhibit antibacterial activity and inhibitory activity against bacterial RNA polymerase . These interactions highlight the compound’s potential in biochemical research and drug development.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s involvement in the synthesis of antibacterial agents suggests its potential impact on bacterial cell function and metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It acts as a reactant in various chemical reactions, such as the preparation of α,β-unsaturated esters and the allylation and subsequent ring-closing metathesis in the presence of Grubbs’ catalyst . These reactions indicate the compound’s ability to participate in enzyme-catalyzed processes and influence gene expression through its chemical interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its stability and degradation over extended periods need further investigation. Long-term studies are required to determine its effects on cellular function in both in vitro and in vivo settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is used in the preparation of phosphonate-terminated PPH dendrimers and myxopyronin B analogs, indicating its role in metabolic processes related to drug synthesis and antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(dimethoxyphosphoryl)acetate can be synthesized from trimethyl phosphonoacetate and potassium tert-butoxide. The reaction involves the deprotonation of trimethyl phosphonoacetate by potassium tert-butoxide, followed by the addition of tert-butyl bromoacetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tert-butyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-8(2,3)13-7(9)6-14(10,11-4)12-5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZYDWOWLRDDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404307
Record name tert-Butyl 2-(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62327-21-3
Record name tert-Butyl 2-(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Dimethylphosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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